Pronetalol hydrochloride

Beschreibung

Historical Context of Beta-Adrenoceptor Antagonism

The story of pronetalol (B1678248) is intrinsically linked to the broader narrative of understanding and modulating the sympathetic nervous system.

In the mid-20th century, the concept of distinct alpha- and beta-adrenergic receptors, proposed by Raymond P. Ahlquist in 1948, was gaining traction. researchgate.net This theory laid the groundwork for the targeted development of drugs that could selectively block these receptors. The first compound identified to have beta-blocking properties was dichloroisoproterenol (B1670464) (DCI). researchgate.net While DCI was a crucial proof-of-concept, it was not suitable for clinical use.

Building on this, Sir James Black and his team at Imperial Chemical Industries (ICI) in the early 1960s synthesized a series of compounds, leading to the development of pronetalol. researchgate.netnih.gov Introduced in 1962, pronetalol was the first beta-blocker to be used clinically, primarily for conditions like angina pectoris and cardiac arrhythmias. researchgate.netnih.goviarc.fr

Early research on pronetalol focused on its ability to competitively antagonize the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors. smolecule.com These investigations confirmed its mechanism of action, demonstrating its capacity to reduce heart rate and myocardial contractility, thereby decreasing the heart's oxygen demand. smolecule.com Studies also explored its effects on hypertension. smolecule.com However, pronetalol was found to possess some intrinsic sympathomimetic activity (ISA), meaning it could partially stimulate the receptors it was designed to block. smolecule.com

A significant finding during its early investigation was its potential for carcinogenicity in mice, which ultimately led to its withdrawal from widespread clinical use. nih.govwho.int This discovery was linked to the formation of a carcinogenic naphthalene (B1677914) epoxide metabolite. nih.gov

The experience with pronetalol was instrumental in the development of its successor, propranolol (B1214883). researchgate.netiarc.fr The discovery that changing the point of attachment of the side chain on the naphthalene ring system from the beta-position (in pronetalol) to the alpha-position (in propranolol) resulted in a more potent and safer compound was a pivotal moment. iarc.fr Propranolol, launched in 1965, became the first majorly successful beta-blocker and a benchmark for future developments in this class of drugs. researchgate.netiarc.fr

The development timeline from dichloroisoproterenol to pronetalol and then to propranolol illustrates a classic example of iterative drug design, where initial prototypes inform the creation of improved therapeutic agents. This progression also led to the development of more selective beta-blockers, such as the β1-selective practolol (B1678030) and later, atenolol (B1665814) and metoprolol, which aimed to reduce side effects associated with the blockade of β2-receptors. oup.com

Rationale for Academic Investigation of a Withdrawn Compound

Despite its withdrawal from the market, pronetalol hydrochloride continues to be a valuable tool in academic research for several reasons. The study of withdrawn drugs can provide crucial insights into toxicology, drug metabolism, and the fundamental mechanisms of drug action. researchgate.net

Recent research has identified pronetalol as a potent inhibitor of Sox2 expression, a transcription factor involved in cell differentiation and proliferation. chemsrc.com This has opened new avenues of investigation into its potential, not for its beta-blocking properties, but for its ability to modulate specific cellular pathways. For instance, studies have shown that pronetalol can limit cerebral arteriovenous malformations (AVMs) in animal models by stabilizing endothelial differentiation. chemsrc.com

Furthermore, in vitro studies continue to utilize pronetalol as a reference compound or a chemical probe to investigate the structure and function of beta-adrenergic receptors and to screen for new compounds with similar or different pharmacological profiles. Its well-characterized, albeit problematic, properties make it a useful benchmark for comparison in the development of new therapeutic agents.

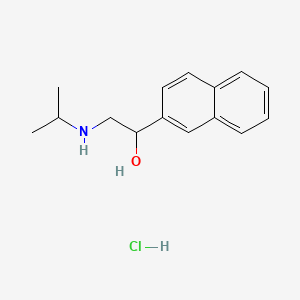

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-9,11,15-17H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONLGXRPRAIDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021194 | |

| Record name | Pronethalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-02-5 | |

| Record name | 2-Naphthalenemethanol, α-[[(1-methylethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pronetalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pronetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pronethalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRONETHALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IJC48OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization and Mechanism of Action Studies

Receptor Binding and Selectivity Profiles

Pronethalol is characterized as a non-selective beta-adrenergic antagonist, demonstrating affinity for both β1 and β2 adrenoceptors. medchemexpress.com This non-selectivity was a hallmark of first-generation beta-blockers and defined its broad range of physiological effects.

Quantitative analysis of pronethalol's binding affinity has been conducted using modern research techniques, such as whole cell-binding studies in Chinese Hamster Ovary (CHO) cell lines that stably express human adrenoceptor subtypes. These studies provide precise dissociation constants (Kd) which measure the drug's affinity for a receptor. A lower Kd value indicates a higher binding affinity. The affinity of pronethalol for human β1, β2, and β3 adrenoceptors is detailed in the table below. The pKd value, which is the negative logarithm of the Kd, is used for easier comparison.

| Receptor Subtype | pKd Value | Selectivity Ratio (β1/β2) |

|---|---|---|

| β1-adrenoceptor | 7.4 | 0.5 |

| β2-adrenoceptor | 7.7 | |

| β3-adrenoceptor | <5 | - |

Data derived from whole cell-binding studies on human adrenoceptors. nih.gov The selectivity ratio indicates that pronethalol has slightly higher affinity for the β2 receptor than the β1 receptor.

The development of pronethalol was a direct evolution from the first discovered β-antagonist, dichloroisoproterenol (B1670464) (DCI). However, it was the comparison with its direct successor, propranolol (B1214883), that most clearly defined its relative potency. Propranolol was found to be a significantly more active sympathetic β-receptor antagonist than pronethalol. nih.gov

In various experimental models, propranolol demonstrated a potency that was approximately ten to twenty times greater than that of pronethalol. This enhanced activity was observed in its ability to antagonize the effects of catecholamines on different tissues. nih.gov

| Experimental Model | Observation | Relative Potency (Propranolol vs. Pronethalol) |

|---|---|---|

| Isolated guinea-pig right atrial strip | Antagonism of adrenaline-induced rate increase | 10-20x more active |

| Anaesthetized cats | Antagonism of isoprenaline-induced tachycardia | 10-20x more active |

| Anaesthetized dogs | Antagonism of isoprenaline-induced vasodepressor effects | 10-20x more active |

Comparative data on the beta-blocking activity of Pronethalol and Propranolol. nih.gov

Notably, while pronethalol possessed some intrinsic sympathomimetic activity (a partial agonist effect), propranolol was developed to be devoid of this property, making it a pure antagonist. nih.gov The pharmacological half-lives of both compounds, however, were found to be similar, typically in the range of 40 to 60 minutes in animal models. nih.gov

Cellular and Subcellular Mechanisms

As a competitive antagonist, pronethalol effectively blocks the physiological responses elicited by catecholamines like adrenaline and noradrenaline at β-adrenoceptors. This blockade has been demonstrated across a range of adrenergically mediated actions. nih.gov

Research has confirmed pronethalol's ability to antagonize:

Cardiac Stimulation: It blocks the positive chronotropic (heart rate) and inotropic (contractility) effects of catecholamines on the heart. nih.gov

Vasodilation: It inhibits the vasodilation induced by β2-receptor stimulation. nih.gov

Bronchodilation: It opposes the relaxation of bronchial smooth muscle. nih.gov

Uterine Relaxation: It blocks the adrenergically induced relaxation of the uterus. nih.gov

In studies on pithed rats, pronethalol was shown to alter the blood pressure response to catecholamines. It effectively blocked the vasodepressor (blood pressure lowering) effect of isoprenaline. Furthermore, it converted the biphasic (pressor followed by depressor) response to adrenaline into a purely pressor response by blocking the β2-mediated vasodilator component. nih.gov

The mechanism of pronethalol's action at the subcellular level is consistent with the established model for G protein-coupled receptor (GPCR) antagonism. Beta-adrenoceptors are coupled to the stimulatory G protein, Gs. wikipedia.org

The sequence of events inhibited by pronethalol is as follows:

Receptor Blockade: Pronethalol binds to the β-adrenoceptor, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. openaccessjournals.com

Inhibition of Adenylyl Cyclase: This receptor blockade prevents the activation of the enzyme adenylyl cyclase. wikipedia.org

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger. cusabio.com

Downregulation of PKA: The reduction in cAMP levels prevents the activation of cAMP-dependent Protein Kinase A (PKA). nih.gov

By halting this cascade, pronethalol prevents the downstream phosphorylation of various intracellular proteins and ion channels that are normally targeted by PKA, thereby blocking the cellular response to sympathetic stimulation. nih.gov

Beyond its primary function as a β-adrenoceptor antagonist, pronethalol exhibits a distinct pharmacological property known as a "membrane-stabilizing" or "local anesthetic" effect. mdpi.com This action is entirely independent of its beta-blocking activity and is a characteristic shared with its successor, propranolol. nih.govnih.gov

This effect is attributed to the blockade of voltage-gated sodium channels in the cell membrane. nih.govfrontiersin.org By physically obstructing these channels, pronethalol can inhibit the influx of sodium ions that is necessary for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiac myocytes. This mechanism is analogous to that of local anesthetic agents like lidocaine. northwestern.edu The anti-arrhythmic properties observed with pronethalol are, in part, due to this sodium channel blockade, which slows the rate of cardiac depolarization. nih.gov

Electrophysiological and Contractility Studies

Pronethalol hydrochloride, a non-selective beta-adrenergic receptor antagonist, demonstrates significant effects on the electrophysiological and contractile properties of the myocardium. Its actions are primarily mediated through the competitive blockade of β1- and β2-adrenergic receptors, which modulates the influence of the sympathetic nervous system on the heart. These effects are characterized by changes in heart rate (chronotropy), force of contraction (inotropy), and conduction velocity (dromotropy).

Pronethalol's effect on heart rate is a defining characteristic that distinguishes it from some other beta-blockers due to its intrinsic sympathomimetic activity (ISA). nih.govtaylorandfrancis.com This partial agonist activity means that at rest, when sympathetic tone is low, Pronethalol can cause a mild stimulation of the beta-receptors, preventing a significant decrease in heart rate. taylorandfrancis.com

In studies on anesthetized cats, Pronethalol administered in effective beta-blocking doses produced no significant change in the resting heart rate. nih.gov This contrasts with agents like propranolol, which lack ISA and typically cause a progressive bradycardia under similar conditions. nih.gov However, despite its effect on resting heart rate, Pronethalol effectively antagonizes the positive chronotropic effects of catecholamines. It has been shown to block the tachycardia induced by sympathomimetics such as isoprenaline. nih.gov

In-vitro studies using isolated right atrial strips provided quantitative data on baseline cardiac muscle activity. These preparations had a mean control contraction rate of 202 (±7.7) beats per minute. nih.gov

| Parameter | Observation | Attributed Mechanism |

|---|---|---|

| Resting Heart Rate (in vivo, cats) | No significant change observed. nih.gov | Intrinsic Sympathomimetic Activity (ISA). nih.gov |

| Isoprenaline-Induced Tachycardia | Effectively blocked. nih.gov | Beta-adrenergic receptor antagonism. nih.gov |

| Contraction Rate (in vitro, atrial strips) | Control rate of 202 ±7.7 beats/min. nih.gov | Baseline atrial automaticity. nih.gov |

As with other beta-adrenergic antagonists, Pronethalol hydrochloride exerts a negative inotropic effect, reducing myocardial contractility. cvpharmacology.com This reduction in the force of cardiac contraction is a direct result of blocking β1-adrenergic receptors on cardiac myocytes, which inhibits the downstream signaling cascade involving cyclic AMP and intracellular calcium that is normally stimulated by catecholamines. nih.gov

Studies conducted in anesthetized open-chest dogs demonstrated that Pronethalol consistently reduces the maximum rate of isovolumetric contraction (dp/dt), a key indicator of myocardial contractility. nih.gov This reduction in contractility occurs concurrently with a decrease in coronary blood flow, as the metabolic and oxygen demand of the less forcefully contracting heart is diminished. cvpharmacology.comnih.gov

| Parameter | Observation in Animal Models (Dogs) | Physiological Consequence |

|---|---|---|

| Myocardial Contractility | Negative inotropic effect observed. cvpharmacology.com | Reduced force of ventricular contraction. |

| Maximum Rate of Isovolumetric Contraction (dp/dt) | Consistently reduced following administration. nih.gov | Decreased myocardial oxygen demand. cvpharmacology.comnih.gov |

Pronethalol influences the heart's conduction system, exerting a negative dromotropic effect, primarily by slowing conduction through the atrioventricular (AV) node. cvpharmacology.com This action is a hallmark of beta-blockade and contributes to the antiarrhythmic properties of the compound. cvpharmacology.comcapes.gov.br Research has shown that Pronethalol is effective in reversing ventricular arrhythmias induced by digitalis toxicity, an effect that highlights its significant impact on cardiac electrophysiology. medchemexpress.com

Detailed electrophysiological studies on closely related non-selective beta-blockers, such as propranolol, provide insight into the specific mechanisms of this class of drugs. In patients with existing intraventricular conduction disturbances, propranolol was found to significantly increase the AH interval, which represents the conduction time from the low right atrium through the AV node to the Bundle of His. nih.gov This slowing of AV nodal conduction is a direct consequence of beta-receptor blockade in the nodal tissue. nih.gov Propranolol was observed to increase the mean AH interval by 28 ms in these patients. nih.gov

| Electrophysiological Parameter | Effect Observed with Propranolol | Clinical Implication |

|---|---|---|

| AH Interval (AV Nodal Conduction Time) | Significant mean increase of 28 ms. nih.gov | Slowing of conduction from atria to ventricles. nih.gov |

| HV Interval (His-Purkinje Conduction) | No significant change. nih.gov | Minimal effect on conduction below the AV node. nih.gov |

| Spontaneous Cycle Length | Significant mean increase of 122 ms. nih.gov | Slowing of the heart rate (bradycardia). nih.gov |

Preclinical Pharmacological and Toxicological Investigations

Animal Models of Cardiovascular Disorders

Antiarrhythmic Efficacy in Experimental Models (e.g., Cardiac Glycoside-Induced Arrhythmias)

Pronethalol has demonstrated efficacy in preclinical models of cardiac arrhythmias, particularly those induced by cardiac glycosides. In studies involving pentobarbital-anesthetized dogs, pronethalol was shown to significantly increase the threshold toxic dose of ouabain required to induce ventricular arrhythmias. This protective effect was associated with the prevention of ouabain-induced changes in myocardial sodium (Na+) and potassium (K+) levels. When arrhythmias were prevented by pronethalol, the significant fall in myocardial K+ and rise in left ventricular Na+ typically seen with ouabain toxicity were not observed.

Table 1: Effect of Pronethalol on Ouabain-Induced Arrhythmias in Dogs

| Treatment Group | Mean Threshold Toxic Dose of Ouabain (μg/kg) | Myocardial K+ Change | Left Ventricular Na+ Change |

|---|---|---|---|

| Ouabain only | 49.8 ± 3.4 | Significant Decrease | Significant Increase |

| Pronethalol + Ouabain | > 75 (arrhythmia prevented in most) | No Significant Change | No Significant Change |

Modulation of Adrenergically Induced Cardiac Responses

As a non-selective beta-adrenergic antagonist, pronethalol effectively modulates cardiac responses to adrenergic stimulation. In preclinical studies, it has been shown to block ectopic ventricular tachycardia induced by large doses of adrenaline. Furthermore, investigations in awake, unrestrained dogs demonstrated that pronethalol could completely abolish the chronotropic (heart rate) and dromotropic (conduction velocity) responses to the beta-agonist isoprenaline.

Table 2: Blockade of Isoprenaline-Induced Tachycardia by Pronethalol in Awake Dogs

| Adrenergic Agonist | Pronethalol Dose | Effect on Tachycardia |

|---|---|---|

| Isoproterenol | 2 mg/kg | Complete abolition of response |

Impact on Myocardial Ischemia Models

Preclinical evidence regarding the specific effects of pronethalol hydrochloride in animal models of myocardial ischemia resulting from coronary artery occlusion or ischemia-reperfusion injury is limited in the available scientific literature. However, early research indicated that pronethalol may mitigate some forms of chemically-induced cardiac damage. It was reported to reduce the incidence of apical myocardial necrosis in rats that were administered large doses of the potent beta-agonist isoprenaline. This suggests a potential protective effect against excessive adrenergic stimulation-induced cardiac lesions, although this is not a direct model of myocardial ischemia.

Neuropharmacological Research

Central Nervous System Penetration and Distribution Studies

Studies in animal models have indicated that pronethalol readily penetrates the central nervous system. Tissue distribution analyses have shown that the concentration of pronethalol in the brain can be significantly higher than in the blood. One report noted that brain concentrations of pronethalol were on the order of 100 times the blood concentration. In addition to the brain, pronethalol is widely distributed throughout the body, with the highest concentrations found in the lungs, spleen, and kidney.

Non-Beta-Adrenoceptor Mediated CNS Effects

Interestingly, some of the central nervous system effects of pronethalol appear to be independent of its beta-adrenergic receptor blocking activity. Overt toxic effects observed in animals, such as tremors and convulsions, are not thought to be mediated by beta-blockade. This is because these toxic signs were observed with both the pharmacologically active (–)-isomer and the inactive (+)-isomer of pronethalol. These acute toxic effects in mice were attributed to a nonspecific action on the central nervous system. Furthermore, a more serious toxic manifestation of pronethalol, its carcinogenicity in mice leading to thymic lymphosarcomata, is also considered a non-beta-adrenoceptor mediated effect.

Behavioral and Neurological Observations in Preclinical Species

Preclinical investigations into Pronethalol hydrochloride revealed distinct effects on the central nervous system (CNS). Overt toxic effects observed in animal models included tremors and convulsions nih.gov. These acute signs were correlated with evidence showing that brain concentrations of pronethalol could be approximately 100 times greater than blood concentrations nih.gov. The acute toxic effects were attributed to a nonspecific action on the central nervous system nih.gov. These neurological manifestations appeared at dose levels seven to ten times higher than those required for effective β-receptor blockade nih.gov.

Metabolic Pathways and Excretion Studies

While detailed metabolic pathways for Pronethalol hydrochloride are not as extensively documented as for its successor compounds, key aspects of its metabolic fate have been investigated.

Specific metabolites of pronethalol are not extensively detailed in the available literature. However, its chemical structure, particularly the β-substituted naphthyl group, is noted to be more susceptible to oxidative metabolism, which may lead to the formation of toxic metabolites, a characteristic that distinguishes it from its α-substituted successor, propranolol (B1214883) researchgate.net.

The primary metabolic pathways for many related β-blockers include ring oxidation, side-chain oxidation, and glucuronidation nih.govclinpgx.orgwikipedia.orgmdpi.com. While specific studies detailing these pathways for pronethalol are limited, the susceptibility of its naphthyl group to oxidative metabolism is a key consideration in its toxicological profile researchgate.net.

In vivo studies were conducted to determine the metabolic half-life of Pronethalol hydrochloride in several animal species and compare it with that of propranolol. The results indicated no significant difference in the metabolic half-life between the two compounds in the species tested nih.gov.

| Animal Model | Compound | Number of Experiments | Metabolic Half-Life (minutes) |

|---|---|---|---|

| Conscious Dog | Pronethalol | 4 | 48, 46, 46, 32 |

| Anaesthetized Dog | Pronethalol | 3 | 45, 52, 60 |

| Conscious Rabbit | Pronethalol | 3 | 40, 42, 45 |

| Anaesthetized Cat | Pronethalol | 3 | 45, 48, 50 |

Long-Term Toxicology and Carcinogenicity Studies

Long-term studies were critical in defining the toxicological profile of Pronethalol hydrochloride, ultimately leading to its withdrawal from clinical consideration nih.gov.

Prolonged administration of Pronethalol hydrochloride in mice revealed it to be a moderately potent carcinogen nih.gov. The primary malignant tumors observed were thymic lymphosarcomas nih.govnih.govnih.gov. These tumors began to appear after approximately 10 weeks of continuous dosing nih.gov. Further investigation suggested that this carcinogenic activity was not a result of the compound's primary pharmacological action (β-receptor blockade), as similar tumors did not occur in mice treated with large doses of the subsequent β-blocker, propranolol, over extended periods nih.gov.

| Parameter | Observation | Source |

|---|---|---|

| Carcinogenic Potential | Identified as a moderately potent carcinogen in mice. | nih.gov |

| Tumor Type | Mainly thymic lymphosarcomas. | nih.govnih.govnih.gov |

| Time to Onset | Malignant tumors began to appear after 10 weeks of continuous dosing. | nih.gov |

| Mechanism | Carcinogenic activity does not appear to be a result of β-receptor blockade. | nih.gov |

Genotoxicity Evaluations (e.g., Ames Test Data)

While direct data on pronetalol (B1678248) hydrochloride is lacking, studies on related compounds, such as the beta-blocker propranolol, have been conducted. For instance, the N-nitroso derivative of propranolol (N-nitroso propranolol, NNP) has been investigated for its mutagenic properties. In some studies, NNP was reported to be negative in the bacterial reverse mutation test (Ames test). nih.govresearchgate.netnih.gov However, more recent and systematic investigations using various modifications of the Ames test have demonstrated that NNP can induce concentration-dependent mutations in multiple tester strains, including those that detect base pair substitutions (TA1535 and TA100) and frameshift mutations (TA98). nih.govresearchgate.netnih.gov The effectiveness of metabolic activation systems, such as the use of hamster liver S9 fraction, was found to be a critical factor in detecting the mutagenicity of NNP. researchgate.netnih.gov Furthermore, NNP has been shown to induce genotoxic effects in mammalian cells, including the induction of micronuclei and gene mutations in human lymphoblastoid TK6 cells in the presence of metabolic activation. nih.gov It is important to note that these findings pertain to a derivative of propranolol and not directly to pronetalol hydrochloride.

Reproductive and Developmental Toxicity Studies (e.g., Embryotoxicity, Neonatal Toxicity, Fertility)

Comprehensive reproductive and developmental toxicity data for this compound, encompassing studies on embryotoxicity, neonatal toxicity, and fertility, are not available in the published scientific literature. Due to the compound's early withdrawal from the market, it is likely that such detailed investigations were not conducted or reported.

For context, studies on the related beta-blocker, propranolol hydrochloride, have explored some aspects of reproductive and developmental effects. Research in zebrafish larvae has indicated that exposure to propranolol hydrochloride can lead to neurodevelopmental toxicity and locomotor disorders. researchgate.net In animal models, some beta-blockers have been associated with effects on fertility. For example, studies in male mice have suggested that propranolol can impact sperm motility.

It is crucial to emphasize that these findings are for propranolol and cannot be directly extrapolated to this compound. Without specific studies on this compound, its potential to cause reproductive or developmental toxicity remains uncharacterized.

Structure Activity Relationship Sar and Structural Analogue Studies

Elucidation of Pharmacophoric Requirements for Beta-Blockade

The development of pronetalol (B1678248) was a pivotal step in understanding the structural features necessary for beta-adrenergic blockade. The key pharmacophoric requirements identified from its structure include the aromatic ring, the ethanolamine (B43304) side chain, and the substituent on the amino group.

Aromatic Moiety : Beta-blockers are structurally related to beta-agonists. pharmacy180.com In the case of pronetalol, the replacement of the catechol ring, typical of agonists like isoproterenol, with a larger, more lipophilic 2-naphthyl ring system resulted in a potent antagonist. reddit.com This demonstrated that the hydrophilic catechol hydroxyl groups were not essential for receptor binding and that a variety of aromatic systems could confer antagonistic activity. pharmacy180.com

Side Chain : The ethanolamine side chain, –CH(OH)–CH2–NH–, is a crucial component for interaction with the beta-adrenergic receptor. The hydroxyl group on the beta-carbon of this chain is vital for activity, as it is believed to form a key hydrogen bond with the receptor binding site. ias.ac.in

Amino Group : For optimal beta-antagonist activity, a secondary amine is required. pharmacy180.com Pronetalol features an isopropyl group on the nitrogen atom. Bulky aliphatic groups, such as isopropyl or tert-butyl, on the amine are characteristic of beta-antagonists and are thought to contribute to the affinity and antagonist properties of the molecule. pharmacy180.com N,N-disubstitution on the amine leads to a decrease in beta-blocking activity. pharmacy180.com

Impact of Stereochemistry on Activity and Toxicity

Pronetalol is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The beta-blocking effects are almost exclusively associated with one of its enantiomers.

The carbon atom bearing the hydroxyl group is the stereocenter. For pronetalol, an arylethanolamine, the (R)-(-)-enantiomer is the active beta-blocker, being approximately 49 times more potent than the (S)-(+)-form. researchgate.net This high degree of stereoselectivity indicates a very specific three-dimensional interaction with the binding site on the beta-adrenergic receptor. researchgate.nethuji.ac.il

While the beta-blocking activity is stereospecific, the acute toxicity of pronetalol was found to be non-specific. In studies with mice, the acute LD50 values for the dextro-(inactive) and laevo-(active) isomers were the same as that for the racemic mixture. nih.gov This suggests that the toxic effects observed were not a direct consequence of beta-receptor blockade but likely resulted from other, non-specific actions of the molecule. researchgate.netnih.gov

| Enantiomer | Relative Beta-Blocking Potency | Primary Activity |

|---|---|---|

| (R)-(-)-Pronetalol | ~49x | Beta-adrenergic antagonist |

| (S)-(+)-Pronetalol | ~1x | Largely inactive as a beta-blocker |

Comparative SAR Analysis with Propranolol (B1214883) and Other Beta-Blockers

Pronetalol served as the direct precursor to propranolol, the prototypical beta-blocker. The comparative analysis of these two molecules provides one of the most significant lessons in structure-activity relationships.

The first beta-antagonist, dichloroisoproterenol (B1670464) (DCI), was a simple modification of the agonist isoproterenol, with the catechol hydroxyls replaced by chlorine atoms. wikipedia.org Pronetalol represented a significant evolution by replacing the dichlorophenyl group of DCI with a 2-naphthyl group, which greatly increased antagonist potency. reddit.com

The most critical modification came in the development of propranolol from pronetalol. An oxymethylene bridge (-O-CH2-) was inserted between the naphthyl ring and the ethanolamine side chain. pharmacy180.compharmaguideline.com This seemingly small change had profound effects:

Potency : Propranolol is approximately 10 to 20 times more potent as a beta-blocker than pronetalol. nih.gov

Intrinsic Sympathomimetic Activity (ISA) : Pronetalol exhibits partial agonist activity, meaning it can weakly stimulate the beta-receptor. nih.gov The introduction of the oxymethylene bridge in propranolol eliminated this intrinsic activity, resulting in a pure antagonist. nih.gov

This structural change from an arylethanolamine (pronetalol) to an aryloxypropanolamine (propranolol) became the foundation for a vast number of subsequent beta-blockers. pharmaguideline.com

| Feature | Pronetalol | Propranolol |

|---|---|---|

| Chemical Class | Arylethanolamine | Aryloxypropanolamine |

| Connecting Bridge | Direct C-C bond | -O-CH2- (Oxymethylene) |

| Relative Potency | 1x | 10-20x |

| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent |

Design and Synthesis of Structural Analogues Based on Pronetalol Scaffold

The pronetalol scaffold was a crucial step in the rational design of beta-blockers, but its own development into analogues was short-lived due to safety concerns. The primary "analogue" derived from the pronetalol scaffold was, in fact, propranolol. orientjchem.org The design process involved recognizing the key pharmacophoric elements of pronetalol and hypothesizing that separating the ethanolamine side chain from the aromatic ring with a flexible oxymethylene bridge could enhance receptor interaction and potency. nih.gov

The synthesis of beta-blockers based on these scaffolds typically involves key chemical reactions. For propranolol analogues, a common route involves the reaction of a substituted naphthol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine (e.g., isopropylamine). orientjchem.org While pronetalol itself is an arylethanolamine, its structural concepts paved the way for these synthetic strategies which became widespread in medicinal chemistry for creating libraries of aryloxypropanolamine beta-blockers. nih.gov Further modifications to the propranolol scaffold, such as altering the aromatic ring or the N-alkyl substituent, led to the development of a wide range of beta-blockers with varying selectivity and pharmacokinetic properties. pharmaguideline.comnih.gov

Exploration of Naphthyl Substituent Effects on Metabolism and Safety Profile

The most significant issue that halted the clinical use of pronetalol was its safety profile, specifically its association with carcinogenicity in animal models. Studies revealed that long-term administration of pronetalol led to the development of thymic tumors in mice. reddit.com This adverse effect was directly linked to the 2-naphthylethanolamine structure.

Interestingly, despite both being based on a naphthalene (B1677914) ring system, propranolol did not show the same carcinogenic potential. nih.gov This suggests that the specific arrangement of the ethanolamine side chain directly attached to the naphthalene ring in pronetalol was responsible for the toxicity. The insertion of the oxymethylene bridge in propranolol, creating an aryloxypropanolamine, fundamentally altered the molecule's metabolic profile or interaction with biological systems in a way that mitigated this carcinogenic risk. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a compound like pronetalol (B1678248) hydrochloride, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most pertinent techniques.

HPLC is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and speed. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating and quantifying beta-blockers like pronetalol.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation of pronetalol from its impurities or other compounds is achieved by optimizing the mobile phase composition, pH, and flow rate. For instance, a common mobile phase for the analysis of the related compound propranolol (B1214883) consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. ijper.orgscholarsresearchlibrary.com Detection is commonly performed using a UV-Visible detector, as the naphthalene (B1677914) ring system in pronetalol exhibits strong absorbance in the UV region, typically around 290 nm. nih.gov

Validation studies for similar compounds demonstrate that HPLC methods can achieve excellent linearity, accuracy, and precision, with limits of detection (LOD) and quantitation (LOQ) in the nanogram-per-milliliter range, making them suitable for quality control and stability testing. itmedicalteam.pl

Table 1: Example HPLC Method Parameters for a Related Beta-Blocker (Propranolol HCl)

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters C18 (250 × 4.6 mm, 5 µm) | ijper.org |

| Mobile Phase | Acetonitrile: 0.4% KH₂PO₄ (pH 3.52) (60:40 v/v) | ijper.org |

| Flow Rate | 1.0 mL/min | ijper.orgscholarsresearchlibrary.com |

| Detection | UV at 229 nm | ijper.org |

| Retention Time | 2.330 min | ijper.org |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While pronetalol hydrochloride itself is a salt and not sufficiently volatile for direct GC analysis, it can be analyzed after conversion to a more volatile derivative.

A quantitative assay for the related compound propranolol and its metabolites has been developed using a gas chromatography-mass spectrometry (GC-MS) system. nih.gov This process involves converting the analytes into their trifluoroacetyl or methyl ester derivatives to increase their volatility and thermal stability. nih.gov The separation is then performed on a capillary column, and the mass spectrometer provides highly specific and sensitive detection, allowing for quantification even at very low concentrations. nih.gov This technique is particularly valuable for metabolic studies and impurity profiling.

Thin-Layer Chromatography, particularly its high-performance version (HPTLC), offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of pharmaceuticals. For pronetalol, HPTLC can be used for identity confirmation, purity checks, and stability studies.

The separation is achieved on a stationary phase, such as silica (B1680970) gel 60 F254 plates, with an appropriate mobile phase. nih.govresearchgate.net For propranolol, a mobile phase consisting of chloroform, methanol (B129727), and ammonia (B1221849) has been shown to provide good separation. researchgate.net After development, the plates are dried, and the spots are visualized under UV light (at 254 nm) or by using a densitometric scanner for quantification at the wavelength of maximum absorbance (e.g., 290 nm). nih.govresearchgate.net HPTLC methods can be validated according to ICH guidelines and have been successfully applied for the determination of related drugs in bulk forms and tablets. nih.gov

Table 2: HPTLC Method for a Related Beta-Blocker (Propranolol HCl) in Human Serum

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Precoated silica gel F254 HPTLC plates | researchgate.net |

| Mobile Phase | Chloroform: Methanol: Ammonia (9:1:0.04, v/v/v) | researchgate.net |

| Detection | Densitometry at λ = 290 nm | researchgate.net |

| Linearity Range | 5 - 100 ng/band | researchgate.net |

| LOD | 3.15 ng/band | researchgate.net |

Spectroscopic Approaches in Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. UV-Visible spectrophotometry is routinely used for quantitative analysis, leveraging the strong absorbance of the naphthalene chromophore. The maximum absorption wavelength for propranolol, a close analog, is typically observed around 290 nm in methanol. nih.gov

Other key spectroscopic methods include:

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as O-H, N-H, C-O, and aromatic C-H bonds, serving as a fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise molecular structure, including the connectivity of atoms and the stereochemistry.

Mass Spectrometry (MS): Determines the molecular weight and provides information about the structure through fragmentation patterns. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it offers unparalleled specificity and sensitivity for identifying and quantifying the compound and its metabolites or degradation products. nih.govacademicjournals.org

Near-infrared (NIR) spectrometry, combined with chemometric methods, has also been developed as a fast and non-destructive method for the quantification of propranolol in pharmaceutical preparations, a technique that would be equally applicable to pronetalol. nih.gov

Bioanalytical Method Development for Biological Matrices

Analyzing this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and metabolic studies. These methods require a robust sample preparation stage to remove interferences and concentrate the analyte before instrumental analysis.

The choice of extraction technique is critical for achieving high recovery and a clean sample.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For propranolol, an LLE method using a mixture of n-heptane and isoamyl alcohol has been successfully developed for extraction from human serum. researchgate.net

Solid-Phase Extraction (SPE): SPE offers a more efficient and automated alternative to LLE, with higher recovery and cleaner extracts. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent.

Protein Precipitation: This is a simpler but often effective method for cleaning up plasma or serum samples. It involves adding an organic solvent like methanol or acetonitrile to the sample to precipitate proteins, which are then removed by centrifugation. researchgate.netscielo.br The resulting supernatant, containing the analyte, can then be directly injected into an HPLC system or further processed. researchgate.net

As mentioned in the GC section, derivatization is often necessary for the analysis of pronetalol by gas chromatography. The secondary amine and hydroxyl groups can be converted to less polar and more volatile derivatives, such as trifluoroacetyl esters, to improve chromatographic performance and detection sensitivity. nih.gov

The development of a sensitive and specific LC-MS/MS method is the current standard for bioanalysis. Such a method for propranolol in rat plasma achieved a lower limit of quantification (LLOQ) of 2 ng/mL, demonstrating the high sensitivity required for pharmacokinetic studies. academicjournals.org

Emerging Research Directions and Retrospective Analysis

Re-evaluation of Historical Toxicological Findings with Modern Methodologies

Pronetalol (B1678248) was withdrawn from clinical use shortly after its introduction in the 1960s due to the emergence of carcinogenic effects in mice, specifically the development of thymic sarcomas and lymphomas. nih.gov At the time, the understanding of the mechanisms underlying this toxicity was limited. However, the advent of modern toxicological methodologies, including in silico (computational) and advanced in vitro models, offers new avenues to retrospectively investigate these historical findings.

In Silico Toxicology: Computational toxicology utilizes computer-based models to predict the adverse effects of chemicals. nih.govjscimedcentral.com In the case of pronetalol, it is hypothesized that its carcinogenicity stems from the metabolic formation of a reactive naphthalene (B1677914) epoxide intermediate. nih.gov Modern in silico tools can model the metabolic pathways of pronetalol and predict the formation of such reactive metabolites. pensoft.net These models can also assess the potential for these intermediates to bind to DNA and other cellular macromolecules, a key initiating event in chemical carcinogenesis.

| Modern Toxicological Approach | Application to Pronetalol | Potential Insights |

| In Silico (Computational) Modeling | Prediction of metabolic pathways and reactive intermediate formation. | Elucidation of the mechanism of naphthalene epoxide formation and its potential for DNA adduction. |

| Advanced In Vitro Models | Use of human-derived cell lines (e.g., lymphoblastoid cells) and organ-on-a-chip technology. | Assessment of genotoxic and non-genotoxic carcinogenic potential in a human-relevant context, bypassing species-specific differences observed in mice. |

| Toxicogenomics | Analysis of gene expression changes in cells exposed to pronetalol. | Identification of specific cellular pathways disrupted by the compound that may lead to carcinogenesis. |

Advanced In Vitro Models: Contemporary in vitro assays offer a more nuanced understanding of carcinogenicity than the animal models of the past. nih.govnih.goveuropa.eu Human lymphoblastoid cell lines, for instance, could be used to assess the genotoxic and non-genotoxic potential of pronetalol and its metabolites in a human-relevant system. nih.gov Furthermore, organ-on-a-chip technologies, which mimic the structure and function of human organs, could provide insights into the tissue-specific toxicity of pronetalol.

Investigation of Molecular Targets Beyond Adrenoceptors

While pronetalol's primary pharmacological action is the blockade of β-adrenergic receptors, research has revealed that its biological effects are not limited to this interaction. The toxic effects observed were, in fact, found to be independent of β-receptor blockade, as the less active dextro-isomer produced similar toxic effects to the racemate. nih.gov This has prompted investigations into other molecular targets of pronetalol.

A significant finding is that pronetalol acts as a potent inhibitor of the transcription factor Sox2 (Sry-box 2) . nih.gov Sox2 is a crucial regulator of stem cell pluripotency and is implicated in various developmental processes and cancers. Pronetalol has been shown to reduce Sox2 expression by decreasing the expression of RBPJκ (Recombination signal binding protein for immunoglobulin kappa J region) . nih.gov This finding opens up a new area of investigation into the non-adrenergic pharmacology of pronetalol and its potential implications.

Proteomic Approaches: Modern proteomic techniques, such as activity-based protein profiling and thermal proteome profiling, offer powerful tools for the unbiased identification of a drug's molecular targets. researchgate.netresearchgate.netyoutube.comyoutube.comnih.govpnnl.gov These methods could be employed to systematically screen for proteins within the cell that directly interact with pronetalol, potentially revealing a broader range of off-target effects that could contribute to its toxicity or unveil novel therapeutic possibilities.

Potential for Repurposing or Structural Modification to Mitigate Toxicity

The story of pronetalol is intrinsically linked to the development of its successor, propranolol (B1214883). The discovery of pronetalol's carcinogenic properties in mice spurred the search for a safer analogue. This led to the synthesis of propranolol, which lacks the naphthalene ring system believed to be responsible for the formation of the carcinogenic epoxide metabolite. nih.gov Propranolol proved to be a more potent β-blocker without the carcinogenic liabilities of its predecessor and went on to become a landmark drug in cardiovascular medicine.

The development of propranolol from pronetalol serves as a classic example of successful structural modification to mitigate toxicity. While the repurposing of pronetalol itself is unlikely given its known carcinogenicity, the understanding of its structure-toxicity relationship is highly valuable. The knowledge that the naphthalene moiety is a liability has guided the design of subsequent generations of β-blockers.

Further research into pronetalol analogues could potentially focus on separating its β-blocking activity from its Sox2 inhibitory effects. If the Sox2 inhibition could be harnessed in a non-toxic molecular scaffold, it could present novel therapeutic opportunities in areas where Sox2 plays a pathological role, such as in certain cancers.

Contribution of Pronetalol Research to Drug Discovery Paradigms

The withdrawal of pronetalol was a pivotal event that significantly influenced the evolution of drug discovery and safety assessment paradigms. It underscored the critical importance of long-term toxicity studies and highlighted the potential for species-specific differences in drug metabolism and toxicity.

The Rise of Safety Pharmacology: The adverse findings with pronetalol and other drugs in the mid-20th century contributed to the establishment and formalization of safety pharmacology . nih.govnih.gov209.183.221drexel.edukisti.re.kr This discipline is dedicated to identifying and evaluating the potential undesirable pharmacodynamic effects of a new drug candidate on major physiological systems before it is administered to humans. The pronetalol case emphasized the necessity of conducting thorough preclinical safety assessments that go beyond the intended pharmacological effect.

From Partial Agonist to Pure Antagonist: The development trajectory from pronetalol to propranolol also marked a significant conceptual advance in receptor pharmacology. Pronetalol has some intrinsic sympathomimetic activity, meaning it can weakly stimulate the β-adrenergic receptor in addition to blocking it. In contrast, propranolol is a pure antagonist. The clinical success of propranolol demonstrated the therapeutic advantages of a pure antagonist for many cardiovascular conditions and guided the development of future β-blockers.

Ethical Considerations in Retrospective Analysis of Withdrawn Compounds

The retrospective analysis of withdrawn compounds like pronetalol raises several ethical considerations. While such research is crucial for advancing scientific understanding and improving future drug safety, it must be conducted responsibly.

Use of Historical Data: The use of historical data from animal studies and clinical trials requires careful consideration of the ethical standards under which the original research was conducted. Modern ethical review boards would scrutinize the protocols of these older studies, and researchers have a responsibility to acknowledge any limitations or ethical concerns in their retrospective analyses.

Transparency and Data Sharing: There is a growing consensus on the importance of transparency and data sharing in toxicology. nih.gov Making historical toxicology data on withdrawn compounds more accessible to the scientific community can facilitate new analyses using modern computational and in vitro methods, potentially leading to new insights without the need for additional animal testing.

Balancing Scientific Inquiry with Public Perception: When revisiting the safety concerns of a withdrawn drug, it is essential to communicate the findings in a clear and responsible manner. The goal of such research is not to create undue alarm but to learn from the past to build a safer future for medicine. The ethical toxicologist must consider the broader societal implications of their work and strive for a balanced and factual presentation of their findings. researchgate.net

Q & A

Q. What preclinical evidence establishes the carcinogenic potential of Pronetalol hydrochloride, and what experimental models are recommended for such assessments?

Methodological Answer: this compound has demonstrated carcinogenicity in mice via oral administration, specifically inducing thymus tumors. Experimental designs typically involve administering 14C-radiolabeled this compound to track systemic exposure and excretion kinetics. Urine metabolite analysis over 72 hours confirms complete compound elimination, with methodologies including isotopic tracing and chromatographic separation (e.g., thin-layer chromatography) to identify metabolites . The International Agency for Research on Cancer (IARC) classifies it as carcinogenic based on robust animal data, though human epidemiological studies remain absent .

Q. What analytical techniques are used to characterize this compound's metabolic pathways and excretion profiles?

Methodological Answer: Radiolabeled isotopes (e.g., 14C) are critical for tracing this compound's metabolic fate. Urine collection at timed intervals post-administration, combined with chromatographic separation (e.g., TLC or HPLC), enables metabolite identification. Studies by Bond & Howe (1967) validated this approach, showing >95% recovery of radioactivity in urine within 72 hours, with metabolite profiles consistent across species . Researchers should standardize extraction protocols and validate analytical methods against reference standards to ensure reproducibility.

Advanced Research Questions

Q. How can researchers address the absence of human data when extrapulating this compound's carcinogenic risk from animal models?

Methodological Answer: Translational strategies include:

- Cross-species pharmacokinetic modeling to compare metabolic rates and tissue distribution.

- In vitro human cell assays (e.g., 3D organoids) to assess genotoxicity and apoptosis pathways.

- Biomarker identification (e.g., DNA adducts) in exposed animal tissues for comparative analysis in human biomonitoring studies. Adherence to NIH preclinical reporting guidelines ensures methodological transparency and facilitates meta-analyses .

Q. What statistical and experimental design considerations are critical for dose-response studies evaluating this compound's carcinogenicity?

Methodological Answer: Key considerations include:

- Dose stratification : Include sub-carcinogenic, threshold, and supratherapeutic doses to model nonlinear responses.

- Longitudinal monitoring : Track tumor latency and incidence rates over 18–24 months in murine models.

- Histopathological validation : Blind evaluations by multiple pathologists reduce bias in tumor classification.

- Power analysis : Ensure cohort sizes (n ≥ 50/group) account for expected tumor incidence (e.g., 20–30% in high-dose groups) .

Q. How can researchers mitigate variability in this compound toxicity studies across animal models?

Methodological Answer: Standardize:

- Genetic backgrounds : Use inbred strains (e.g., C57BL/6 mice) to minimize genetic variability.

- Administration protocols : Fixed dosing schedules (e.g., oral gavage at consistent circadian times).

- Environmental controls : Regulate housing temperature, diet, and light cycles. Follow ARRIVE guidelines for preclinical reporting and use open-data platforms to share raw histopathology images and metabolic datasets .

Data Reporting and Reproducibility

Q. What reporting standards are essential for this compound studies to ensure reproducibility?

Methodological Answer:

- Data availability : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) and provide detailed protocols for metabolite extraction.

- Method transparency : Specify chromatography conditions (e.g., mobile phase, detection wavelengths) and statistical software (e.g., R, GraphPad).

- Negative results : Report non-carcinogenic doses and species-specific differences to avoid publication bias. Journals like PLOS ONE mandate open-data declarations, aligning with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Contradictions and Knowledge Gaps

Q. How should researchers interpret conflicting findings between this compound's carcinogenicity in mice and the lack of human toxicity data?

Methodological Answer:

- Mechanistic studies : Investigate species-specific metabolic activation pathways (e.g., cytochrome P450 isoforms) using liver microsomal assays.

- Epidemiological surveillance : Retroactively analyze medical records of populations with historical Pronetalol exposure, though ethical and logistical challenges exist.

- Risk assessment frameworks : Apply the IARC’s "weight of evidence" criteria, emphasizing concordance between multiple animal models and mechanistic plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.